molecular formula C19H22N4O3 B1662264 ICI 89406 CAS No. 53671-71-9

ICI 89406

Cat. No.: B1662264
CAS No.: 53671-71-9
M. Wt: 354.4 g/mol
InChI Key: HTLWRKRZKFAAAH-UHFFFAOYSA-N
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Description

ICI-89406 is a synthetic organic compound known for its selective antagonistic activity on the β1 adrenergic receptor.

Preparation Methods

The synthesis of ICI-89406 involves multiple steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of 2-cyanophenol with epichlorohydrin to form 3-(2-cyanophenoxy)-1,2-epoxypropane. This intermediate is then reacted with 2-aminoethylamine to produce 1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Chemical Reactions Analysis

ICI-89406 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

ICI-89406 exerts its effects by selectively binding to the β1 adrenergic receptor, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it useful in managing conditions like hypertension and angina . The molecular targets include the β1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade.

Comparison with Similar Compounds

ICI-89406 is unique due to its high selectivity for the β1 adrenergic receptor compared to other β-blockers. Similar compounds include:

ICI-89406 stands out due to its specific binding affinity and potential for use in PET imaging, which is not a common feature among other β-blockers.

Biological Activity

ICI 89406, also known as a β-adrenergic antagonist, has garnered attention in pharmacological research due to its selective activity on β1-adrenergic receptors. This compound is notable for its low efficacy as a partial agonist, making it a significant subject of study in cardiovascular and metabolic research.

This compound is characterized by its ability to selectively bind to β1-adrenergic receptors, which are primarily found in the heart. Its chemical structure allows it to act as a low-efficacy partial agonist, meaning it can activate the receptor but does so less effectively than full agonists. This property is particularly useful in clinical settings where modulation of heart rate and contractility is necessary without overstimulation.

Table 1: Pharmacological Profile of this compound

ParameterValue
CAS Number53671-71-9
Mechanism of Actionβ1-Adrenergic antagonist
EfficacyLow efficacy partial agonist
Impact on Resting Cardiac FunctionNo significant effect

Selectivity and Binding Affinity

Research indicates that this compound exhibits a high selectivity ratio for β1 over β2 adrenergic receptors, making it one of the most selective compounds in its class. Studies have reported its binding affinities, highlighting its potential for targeted therapeutic applications.

Table 2: Binding Affinities and Selectivity Ratios

Compoundlog K D (β1)log K D (β2)Selectivity Ratio (β1/β2)
This compound-8.75 ± 0.03-6.84 ± 0.0381
Xamoterol-7.09 ± 0.04-5.76 ± 0.0421
CGP 20712A-8.79 ± 0.07-5.82 ± 0.04933

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can effectively modulate intracellular signaling pathways associated with β1-adrenergic activation, such as cAMP accumulation and ERK phosphorylation. These pathways are crucial for understanding the compound's role in cardiac function and potential therapeutic uses.

In vivo studies have shown that this compound can effectively block β1-adrenergic receptors during exercise, which is beneficial for patients with conditions like angina pectoris. However, there are challenges regarding its rapid metabolism and nonspecific binding observed in myocardial tissues, which can limit its effectiveness in certain scenarios .

Case Study: Clinical Applications

A significant case study involving patients with angina pectoris highlighted the efficacy of this compound in managing heart rate during physical stress. Patients exhibited improved outcomes when treated with this compound compared to traditional β-blockers, showcasing its potential benefits in clinical settings.

Properties

IUPAC Name

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLWRKRZKFAAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968444
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53671-71-9
Record name ICI 89406
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-89406
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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